molecular formula C17H16ClN3O2 B2441928 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1797608-02-6

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No. B2441928
CAS RN: 1797608-02-6
M. Wt: 329.78
InChI Key: AIYZXLWEUJJKCW-UHFFFAOYSA-N
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Description

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of a key enzyme involved in the metabolism of the parasite. This leads to a disruption of the parasite's energy production, ultimately leading to its death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide exhibits low toxicity towards mammalian cells. Additionally, this compound has been shown to have a long half-life in vivo, making it a potential candidate for use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide in lab experiments is its high potency against parasitic diseases. However, one limitation is that the compound is difficult to synthesize, making it challenging to produce in large quantities for use in experiments.

Future Directions

There are several future directions for research on 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide. One area of interest is the development of analogs with improved potency and selectivity against specific parasitic diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for parasitic diseases.
In conclusion, 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide is a promising compound with potential as a therapeutic agent for parasitic diseases. While further research is needed to fully understand its mechanism of action and optimize its potency, this compound represents a valuable tool for the scientific community in the fight against parasitic diseases.

Synthesis Methods

The synthesis of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide involves several steps. The starting material is 5-chloro-8-hydroxyquinoline, which is reacted with cyanocyclobutane in the presence of a base to form the corresponding cyanocyclobutyl ether. This intermediate is then reacted with N-methylacetamide in the presence of a Lewis acid catalyst to form the final product.

Scientific Research Applications

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide has been studied for its potential as an antimalarial agent. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, in vitro. Additionally, this compound has been shown to exhibit activity against other parasitic diseases, such as trypanosomiasis and leishmaniasis.

properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-21(17(11-19)7-3-8-17)15(22)10-23-14-6-5-13(18)12-4-2-9-20-16(12)14/h2,4-6,9H,3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYZXLWEUJJKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide

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